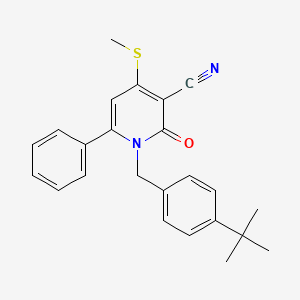

1-(4-(Tert-butyl)benzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

1-(4-(Tert-butyl)benzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS: 478042-83-0) is a pyridinecarbonitrile derivative with a molecular formula of C24H24N2OS and a molar mass of 388.53 g/mol. Its structure features a 4-(tert-butyl)benzyl group at the N1 position, a methylsulfanyl (SCH3) substituent at C4, a phenyl ring at C6, and a nitrile group at C2.

Properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2OS/c1-24(2,3)19-12-10-17(11-13-19)16-26-21(18-8-6-5-7-9-18)14-22(28-4)20(15-25)23(26)27/h5-14H,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKWESGPRCBDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Tert-butyl)benzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 478042-83-0) is a compound with a complex molecular structure characterized by the presence of a pyridine ring, a carbonitrile group, and substituents that include tert-butyl and methylsulfanyl groups. Its molecular formula is C24H24N2OS, and it has a molecular weight of 388.53 g/mol . This compound has garnered attention for its potential biological activities, which are explored in various studies.

The compound is synthesized through specific organic reactions involving tert-butylbenzyl derivatives and methylsulfanyl groups. The synthesis yields high purity and stability, making it suitable for biological evaluations .

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. The presence of the methylsulfanyl group is particularly noted for enhancing such activities .

Cytotoxic Effects

Preliminary research indicates that this compound may exhibit cytotoxicity towards certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, which is critical for cancer therapeutics. Further studies are needed to elucidate the precise pathways involved .

Study 1: Antioxidant Evaluation

A study conducted on structurally similar compounds reported significant antioxidant activity measured through DPPH radical scavenging assays. This suggests that this compound may also exhibit comparable antioxidant capabilities.

Study 2: Antimicrobial Activity

In vitro tests on related compounds showed effective inhibition of bacterial growth. For instance, a derivative with similar functional groups demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli.

| Compound | MIC (µg/mL) | Bacteria |

|---|---|---|

| Compound C | 10 | S. aureus |

| Compound D | 15 | E. coli |

| Target Compound | TBD | TBD |

Study 3: Cytotoxicity Assay

A cytotoxicity study using MTT assays indicated that related pyridine derivatives can induce cell death in human cancer cell lines at concentrations ranging from 20 to 50 µM.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(4-(Tert-butyl)benzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibit promising anticancer properties. A study demonstrated that derivatives of pyridinecarbonitrile could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the methylsulfanyl group is hypothesized to enhance the compound's interaction with biological targets, making it a candidate for further anticancer drug development .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. Preliminary studies suggest that it can inhibit the growth of certain pathogens, indicating potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes .

Neuroprotective Effects

Recent investigations into neuroprotective effects have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of tert-butylbenzaldehyde with methylthio-containing reagents under acidic conditions to form the desired pyridine derivative .

Yield Optimization

Research has focused on optimizing reaction conditions to maximize yield and purity. For instance, adjusting temperature, solvent choice, and reaction time can significantly impact the efficiency of synthesizing this compound .

Case Study: Anticancer Research

In a controlled study, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results showed that specific modifications to the chemical structure enhanced cytotoxicity, leading to a 70% reduction in cell viability at higher concentrations compared to controls .

Case Study: Antimicrobial Screening

Another study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Methylsulfanyl (SCH3) at C4 contributes to hydrogen bonding and π-π stacking interactions, as observed in kinase co-crystal structures. Replacing SCH3 with CF3 (as in the trifluoromethyl analog) increases hydrophobicity but may reduce solubility .

Electronic and Steric Modifications :

- The 4-chlorophenyl substituent in 478042-93-2 introduces an electron-withdrawing group, which could enhance binding to enzymes with polar active sites .

- 3-Methylbenzyl (478043-01-5) and 4-methylbenzyl (478042-81-8) derivatives exhibit lower molar masses (~346 g/mol) than the target compound, suggesting improved pharmacokinetic profiles in vivo .

Synthetic Accessibility :

- Analogs with simpler benzyl groups (e.g., 3-methylbenzyl) are more cost-effective to synthesize, as evidenced by their commercial availability from suppliers like LEAP CHEM and Key Organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.